molecular formula C21H22N2O3 B492877 3,4-dimethoxy-N-(2,3,4,9-tetrahydro-1H-carbazol-6-yl)benzamide CAS No. 622793-27-5

3,4-dimethoxy-N-(2,3,4,9-tetrahydro-1H-carbazol-6-yl)benzamide

Cat. No.: B492877
CAS No.: 622793-27-5
M. Wt: 350.4g/mol
InChI Key: OJHYXEDNJXCIDI-UHFFFAOYSA-N
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Description

3,4-Dimethoxy-N-(2,3,4,9-tetrahydro-1H-carbazol-6-yl)benzamide is a synthetic carbazole derivative featuring a benzamide moiety substituted with two methoxy groups at the 3- and 4-positions. The carbazole scaffold is known for its planar aromatic system, which facilitates π-π interactions in biological targets, while the benzamide substituents influence solubility, bioavailability, and binding affinity.

Properties

IUPAC Name

3,4-dimethoxy-N-(6,7,8,9-tetrahydro-5H-carbazol-3-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3/c1-25-19-10-7-13(11-20(19)26-2)21(24)22-14-8-9-18-16(12-14)15-5-3-4-6-17(15)23-18/h7-12,23H,3-6H2,1-2H3,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJHYXEDNJXCIDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2)NC4=C3CCCC4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethoxy-N-(2,3,4,9-tetrahydro-1H-carbazol-6-yl)benzamide typically involves multiple steps:

    Formation of the Carbazole Core: The carbazole core can be synthesized through the Fischer indole synthesis, where phenylhydrazine reacts with cyclohexanone under acidic conditions to form the tetrahydrocarbazole structure.

    Amidation: The final step involves the formation of the benzamide linkage. This can be done by reacting the methoxylated carbazole with 3,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine to yield the desired product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethoxy-N-(2,3,4,9-tetrahydro-1H-carbazol-6-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form hydroxyl groups using oxidizing agents like potassium permanganate.

    Reduction: The carbonyl group in the benzamide can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic aromatic substitution.

Major Products

    Oxidation: Formation of 3,4-dihydroxy-N-(2,3,4,9-tetrahydro-1H-carbazol-6-yl)benzamide.

    Reduction: Formation of 3,4-dimethoxy-N-(2,3,4,9-tetrahydro-1H-carbazol-6-yl)benzylamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antitumor Activity

Research indicates that derivatives of carbazole compounds exhibit significant antitumor properties. In particular, studies have shown that certain carbazole analogs can inhibit the growth of various human tumor cell lines such as KB, DLD, and HepG2/A2. For instance, a series of carbazolyl derivatives demonstrated potent activity against these cell lines and were more effective than conventional chemotherapeutics like etoposide .

Neuroprotective Effects

3,4-dimethoxy-N-(2,3,4,9-tetrahydro-1H-carbazol-6-yl)benzamide has been investigated for its neuroprotective effects. In vivo studies involving animal models of Parkinson's disease have shown that related beta-carboline compounds can restore dopaminergic neuron function after neurotoxic damage. This suggests that the compound may have potential as a therapeutic agent for neurodegenerative disorders .

Antimycobacterial Activity

The compound exhibits antimycobacterial properties, which could be beneficial in developing treatments for tuberculosis and other mycobacterial infections. The structural characteristics of carbazole derivatives contribute to their effectiveness against mycobacterial strains .

Structure-Activity Relationship (SAR)

Studies on the structure-activity relationship have revealed that modifications to the carbazole core significantly influence the biological activity of these compounds. The presence of methoxy groups and specific substitutions at the nitrogen atom enhance the interaction with biological targets such as DNA topoisomerases and various receptors involved in cancer progression and neuronal health .

Case Studies

Study Objective Findings
Shen et al. (2011)Evaluate antitumor activityCompounds exhibited selective cytotoxicity against human tumor cells; some showed better activity than etoposide.
Cooper et al. (1980)Investigate neuroprotective effectsRelated beta-carbolines restored dopamine levels in rat models of Parkinson's disease after neurotoxin exposure.
Elam Pharma (2024)Assess antimycobacterial propertiesIdentified significant activity against mycobacterial strains, indicating potential for tuberculosis treatment.

Mechanism of Action

The mechanism of action of 3,4-dimethoxy-N-(2,3,4,9-tetrahydro-1H-carbazol-6-yl)benzamide involves its interaction with specific molecular targets:

    Molecular Targets: It may interact with neurotransmitter receptors or enzymes involved in signal transduction pathways.

    Pathways Involved: The compound could modulate pathways related to neuroprotection, anti-inflammatory responses, or cell signaling, depending on its specific binding affinity and activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzamide Moiety

The target compound’s 3,4-dimethoxy substitution distinguishes it from analogs with alternative functional groups. Key comparisons include:

Compound Name Substituents on Benzamide Molecular Weight Key Features
Target Compound 3,4-dimethoxy Not Provided Enhanced electron-donating effects; potential for improved solubility .
LY-344864 / PNU-109291 4-fluoro 351.425 g/mol Electron-withdrawing fluorine may reduce metabolic stability vs. methoxy.
N-(2,3,4,9-tetrahydro-1H-carbazol-6-yl)benzamide None (unsubstituted) 290.365 g/mol Simpler structure; lower steric hindrance but reduced polarity.
4-(Dimethylsulfamoyl)-N-(2,3,4,9-tetrahydro-1H-carbazol-6-ylmethyl)benzamide 4-dimethylsulfamoyl Not Provided Polar sulfonamide group may enhance binding to charged residues.

Key Observations :

  • Electron-Donating vs.
  • Solubility : Methoxy groups improve water solubility relative to unsubstituted benzamide (e.g., CAS 110146-03-7) , which could enhance bioavailability.

Implications for Target Compound :

Structural and Conformational Analysis
  • Carbazole Puckering: The tetrahydrocarbazole core adopts a non-planar conformation due to puckering of the six-membered ring, as described by Cremer-Pople coordinates . This puckering may influence binding to flat binding sites compared to fully aromatic carbazoles.
  • Hydrogen Bonding: The benzamide’s carbonyl group serves as a hydrogen bond acceptor, while the carbazole NH acts as a donor. Methoxy groups may participate in weak C–H···O interactions, as observed in similar systems .
Pharmacological Relevance

The 3,4-dimethoxy groups could modulate selectivity for serotonin receptors (5-HT1D) or other targets, as seen in related compounds .

Biological Activity

3,4-Dimethoxy-N-(2,3,4,9-tetrahydro-1H-carbazol-6-yl)benzamide is a compound derived from the carbazole scaffold, which has gained attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, potential as an acetylcholinesterase inhibitor, and other pharmacological effects.

  • Molecular Formula : C24H30N2O2
  • Molecular Weight : 378.5072 g/mol
  • CAS Number : Not specified in the available literature but related compounds can be referenced for synthesis and characterization.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds based on the 2,3,4,9-tetrahydro-1H-carbazole scaffold. Specifically, derivatives have shown significant cytotoxic effects against various cancer cell lines.

Case Studies

  • In Vitro Studies :
    • A series of synthesized compounds were tested against MCF-7 (breast cancer), HTC116 (colon cancer), and A596 (lung cancer) cell lines. The results indicated that certain thioamide derivatives exhibited potent cytotoxicity with IC50 values in the micromolar range.
    • Comprehensive assays evaluated cell cycle arrest and apoptosis induction. Notably, compounds induced DNA damage and mitochondrial dysfunction in treated cells .
  • Mechanisms of Action :
    • The mechanism involves the activation of apoptosis pathways and disruption of mitochondrial integrity. In vitro studies demonstrated that these compounds could trigger caspase activation and lead to morphological changes indicative of apoptosis .

Acetylcholinesterase Inhibition

The compound has also been investigated for its potential as an acetylcholinesterase (AChE) inhibitor, which is relevant for treating neurodegenerative diseases like Alzheimer's.

Research Findings

  • Compounds structurally related to this compound have shown promising AChE inhibitory activity. This activity is critical as AChE inhibitors can enhance cholinergic transmission in patients with Alzheimer's disease .
  • The inhibition mechanism involves binding to the active site of AChE, thereby preventing acetylcholine breakdown and improving neurotransmission.

Other Biological Activities

In addition to anticancer and neuroprotective effects, derivatives of this compound have been explored for their anti-inflammatory properties. Research indicates that these compounds may act as antagonists to specific receptors involved in inflammatory responses.

Summary Table of Biological Activities

Activity TypeEffectivenessTarget Cells/SystemsReference
AnticancerSignificant cytotoxicity against MCF-7, HTC116, A596Cancer cell lines
AChE InhibitionPotent inhibitionNeuronal cells
Anti-inflammatoryReceptor antagonismImmune cells

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